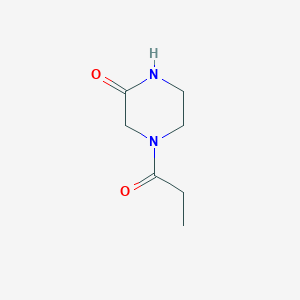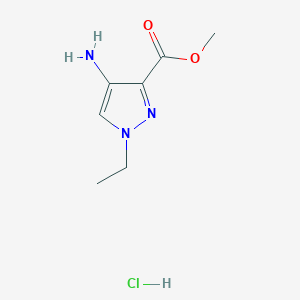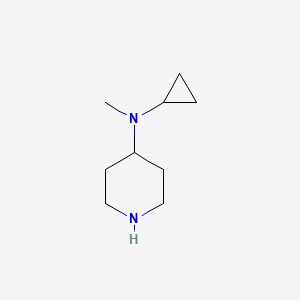
6-O-alpha-D-galactopyranosyl-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-alpha-D-galactopyranosyl-D-galactopyranose, also known as alpha-Gal- (1-6)-Gal, is a glycosylgalactose consisting of D-galactose having an alpha-D-galactosyl residue attached at the 6-position . It has a molecular formula of C12H22O11 .
Synthesis Analysis
The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose involves glycosylation of a compound with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of mercuric cyanide, which affords the disaccharide derivative . The O-deacetylation of this derivative in methanolic sodium methoxide gives the title disaccharide .Molecular Structure Analysis
The molecular structure of 6-O-alpha-D-galactopyranosyl-D-galactopyranose is characterized by an alpha- (1->6)-linkage between D-galactose and D-galactose . The structure is further characterized by its IUPAC name, (3 R ,4 S ,5 R ,6 R )-6- [ [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol .Physical And Chemical Properties Analysis
6-O-alpha-D-galactopyranosyl-D-galactopyranose has a molecular weight of 342.30 g/mol . Its physical and chemical properties are not explicitly stated in the literature.Wissenschaftliche Forschungsanwendungen
Carbohydrate Metabolism Studies
Alpha-Gal-(1-6)-Gal plays a significant role as a structural constituent in various dietary carbohydrates. Its structure and digestion properties are crucial for understanding how carbohydrates impact human metabolism and energy production. Research in this area can lead to better dietary recommendations and treatments for metabolic disorders .
Glycoprotein Analysis
This disaccharide is a key component in glycoproteins, which are proteins with carbohydrate molecules attached. Studying alpha-Gal-(1-6)-Gal’s role in glycoproteins can provide insights into cell communication, immune response, and disease progression, as glycoproteins are often involved in signaling and recognition processes within the body .
Synthetic Chemistry
Alpha-Gal-(1-6)-Gal is used in synthetic chemistry for glycosylation reactions, which are essential for creating complex carbohydrates and glycoconjugates. These substances have applications in drug development, especially in creating molecules that can mimic natural substances in the body .
Immunology
The compound is also relevant in immunological studies. It can be used to create antigens for vaccines or to study the immune response to various pathogens. Understanding how alpha-Gal-(1-6)-Gal interacts with the immune system can lead to the development of new immunotherapies .
Enzyme Functionality
In biotechnology, alpha-Gal-(1-6)-Gal is important for studying enzyme functionality, particularly enzymes that process carbohydrates, such as glycoside hydrolases. This research can lead to the development of new enzymes for industrial applications, such as biofuel production or biodegradation .
Nutraceutical Development
Finally, alpha-Gal-(1-6)-Gal has applications in the development of nutraceuticals, which are products derived from food sources with extra health benefits in addition to the basic nutritional value. This compound can be used to enhance the health benefits of food products or to create dietary supplements .
Wirkmechanismus
Target of Action
It is often used as a substrate in research studies .
Mode of Action
As a substrate in research studies, it likely interacts with its target enzyme to undergo a chemical reaction .
Result of Action
As a substrate in research studies, it likely undergoes a chemical reaction with its target enzyme, leading to the production of specific products .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-BQYJSGCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-galactopyranosyl-D-galactopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)


![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)


![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)






